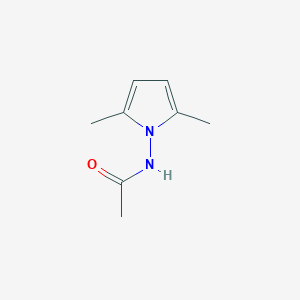

N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a heterocyclic organic compound characterized by a pyrrole ring substituted with methyl groups at positions 2 and 5, linked to an acetamide functional group. Pyrrole derivatives are widely studied due to their electronic properties and biological relevance. This compound’s structure combines the aromaticity of the pyrrole core with the hydrogen-bonding capability of the acetamide moiety, making it a versatile scaffold in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-4-5-7(2)10(6)9-8(3)11/h4-5H,1-3H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXDUEAWPUARCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders. The compound's pyrrole ring and amide functional group enhance its reactivity and solubility, facilitating interactions with biological systems .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from 5-oxopyrrolidine derivatives have shown significant cytotoxicity against A549 lung cancer cells, suggesting that modifications to the pyrrole structure can enhance therapeutic efficacy .

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules. Its ability to undergo various chemical reactions allows researchers to explore new synthetic pathways and develop innovative materials .

Table 1: Comparison of Synthetic Pathways

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction with diketones | 85% |

| Amide Formation | Reaction with acyl chlorides | 90% |

| Cyclization | Formation of pyrrole derivatives | 75% |

Biological Research

The compound is also employed in biological research to investigate its activity against various pathogens. Studies have indicated that compounds incorporating the pyrrole ring demonstrate a range of pharmacological effects, including antimicrobial and anticancer activities .

Case Study: Antimicrobial Properties

Research has shown that certain derivatives exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the potential for developing new antibiotics based on the structural framework of this compound .

Material Science

In material science, this compound is being explored for its potential in developing novel polymers and materials. Its unique properties can enhance thermal stability and mechanical strength in various industrial applications .

Analytical Chemistry

This compound is utilized as a standard in analytical methods. This ensures accurate measurements and validations in chemical analyses, contributing to the reliability of research findings .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide and related compounds:

Key Observations:

Electronic Effects : The pyrrole ring in this compound provides aromaticity and moderate basicity, whereas pyrazole derivatives (e.g., N-(2,5-Dimethylpyrazol-3-yl)acetamide) exhibit stronger basicity due to the pyrazole’s additional nitrogen atom .

Reactivity : The introduction of a formyl group (as in N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide) increases electrophilicity, enabling nucleophilic additions that are absent in the parent compound .

Physicochemical Properties

| Property | This compound | N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide | N-(2,5-Dimethylpyrazol-3-yl)acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~166.2 (estimated) | 180.2 | 169.2 |

| LogP | ~1.2 (predicted) | 0.2 | 1.5 |

| Hydrogen Bond Acceptors | 2 | 3 | 3 |

| Solubility | Moderate in polar solvents | Low (due to formyl group) | High (pyrazole’s polarity) |

Notes:

Q & A

Q. What are the primary synthetic routes for N-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with functionalized pyrrole precursors. For example, intermediates like ethyl 2-(3-allyl-5-methoxyphenyl) acetate are prepared using alkylation or acylation reactions under controlled conditions. Characterization relies on NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment). Reaction parameters (temperature, solvent, catalyst) are optimized to enhance yield and selectivity .

Q. How is this compound applied in corrosion inhibition studies?

This compound acts as a corrosion inhibitor for carbon steel in acidic environments (e.g., 1.0 M HCl). Researchers use potentiodynamic polarization to measure corrosion current density and electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer resistance. Adsorption isotherms (e.g., Langmuir) are analyzed to determine surface coverage and inhibition efficiency, which increases with concentration and temperature .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments in the pyrrole and acetamide moieties.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (if crystalline) .

Advanced Research Questions

Q. How does structural modification of the pyrrole ring influence biological activity?

Substituents like methyl groups or formyl moieties (e.g., in N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide) enhance interactions with biological targets. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., formyl) improve binding to enzymes or receptors, as shown in analogues that modulate monoclonal antibody production or inhibit corrosion .

Q. What mechanisms underlie the compound’s effects on monoclonal antibody production in CHO cells?

Derivatives like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) suppress cell growth while increasing glucose uptake and intracellular ATP levels. Researchers employ metabolic flux analysis and N-glycan profiling (via HPLC with XBridge BEH Amide columns) to link structural features to altered glycosylation patterns and antibody titers .

Q. How can adsorption behavior on metal surfaces be modeled experimentally and computationally?

- Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) : Visualize inhibitor film formation on steel.

- Density Functional Theory (DFT) : Predicts adsorption energies and active sites by simulating interactions between the compound and metal surfaces. Experimental data (e.g., EIS) are correlated with computational models to validate adsorption mechanisms .

Q. What statistical methods are employed to assess reproducibility in studies involving this compound?

Data from at least three independent experiments are analyzed using tools like JMP software (SAS). Student’s t-test or ANOVA determines significance (p < 0.05), particularly in biological assays (e.g., antibody production) or corrosion inhibition efficiency .

Methodological Considerations Table

| Application | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | NMR, HPLC, reaction kinetic studies | |

| Corrosion Inhibition | Potentiodynamic polarization, EIS, adsorption isotherms | |

| Biological Activity Screening | Metabolic flux analysis, N-glycan profiling (HPLC), SAR studies | |

| Structural Analysis | X-ray crystallography, DFT simulations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.